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Compound of Interest

Compound Name: 5-Bromo-2-nitrobenzaldehyde

Cat. No.: B048487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 5-Bromo-2-nitrobenzaldehyde (CAS No: 20357-20-4), a valuable intermediate in
organic synthesis. The document details its mass spectrometry, infrared spectroscopy, and
nuclear magnetic resonance spectroscopy characteristics, offering a foundational resource for
its identification and utilization in research and development.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for 5-Bromo-2-
nitrobenzaldehyde, presented in a clear and concise format for ease of reference and
comparison.

Mass Spectrometry (MS)

Mass spectrometry of 5-Bromo-2-nitrobenzaldehyde reveals a distinct fragmentation pattern
characteristic of its structure. The molecular ion peak is observable, and subsequent
fragmentation is influenced by the aldehyde, nitro, and bromo substituents.[1][2] The presence
of bromine results in a characteristic M+2 isotopic pattern for bromine-containing fragments.
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m/z (mass-to-charge ) ) Proposed Fragment
] Relative Intensity Notes

ratio) lon

Molecular ion (M+)
230/232 Low [C7H4BrNOs]* ) )

with Br isotopes
200/202 Moderate [C7H4BrOz]* Loss of NO
184/186 Moderate [C7H4Brol*+ Loss of NO2
156/158 Moderate [CeHaBI]* Loss of NOz2 and CO
75 High [CeHs]* Aromatic fragment
74 High [CeH2]* Aromatic fragment
50 High [CaH2]* Aromatic fragment

Table 1: Key mass spectrometry fragmentation data for 5-Bromo-2-nitrobenzaldehyde. Data
is a combination of observed peaks from public databases and predicted fragmentation
patterns.[3]

Infrared (IR) Spectroscopy

The infrared spectrum of 5-Bromo-2-nitrobenzaldehyde is characterized by absorption bands
corresponding to its aromatic, nitro, and aldehyde functional groups. The data presented are
typical absorption ranges for these functionalities.[4][5][6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b048487?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-nitrobenzaldehyde
https://www.benchchem.com/product/b048487?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectral_Analysis_of_3_Nitrobenzaldehyde_A_Technical_Guide.pdf
https://www.researchgate.net/figure/GC-MS-spectra-of-the-product-p-nitrobenzaldehyde-showed-molecular-ion-peak-and-base-peak_fig1_271923845
https://nopr.niscpr.res.in/bitstream/123456789/2471/1/IJCA%2047A(11)%201632-1641.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Vibrational Mode

Wavenumber (cm~1) Intensity _
Assignment
3100 - 3000 Medium Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
2850 - 2750 Weak
resonance doublet)
1710 - 1690 Strong Aldehyde C=0 Stretch
1600 - 1580 Medium-Strong Aromatic C=C Stretch
1530 - 1510 Strong Asymmetric NOz Stretch
1470 - 1450 Medium Aromatic C=C Stretch
1350 - 1330 Strong Symmetric NO2 Stretch
C-H Out-of-plane Bending
850 - 800 Strong (indicative of substitution
pattern)
750 - 700 Strong C-Br Stretch

Table 2: Characteristic infrared absorption bands for 5-Bromo-2-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 1H and 3C NMR data for 5-Bromo-2-nitrobenzaldehyde are not readily

available in the public domain. The following tables provide predicted chemical shifts based on

established principles and analysis of structurally similar compounds. These predictions are

valuable for spectral assignment and structural verification.

H NMR (Predicted)
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Predicted Chemical ) o Predicted Coupling
Proton _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)
Aldehyde-H 10.2-10.4 Singlet (s)
H-3 8.1-8.3 Doublet (d) ~8.5
Doublet of Doublets
H-4 7.9-8.1 ~8.5, ~2.0
(dd)

H-6 8.2-8.4 Doublet (d) ~2.0

Table 3: Predicted *H NMR spectral data for 5-Bromo-2-nitrobenzaldehyde.

13C NMR (Predicted)

Carbon Predicted Chemical Shift (o, ppm)
C=0 (Aldehyde) 188 - 192
C-2 (C-NO2) 150 - 154
C-5 (C-Br) 125 - 129
C-1 135- 139
C-6 133 - 137
C-4 130 - 134
C-3 126 - 130

Table 4: Predicted 3C NMR spectral data for 5-Bromo-2-nitrobenzaldehyde.

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental
technique. The following sections detail generalized protocols for the analysis of solid aromatic
compounds like 5-Bromo-2-nitrobenzaldehyde.

Spectroscopic Analysis Workflow
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The logical flow for the comprehensive spectroscopic analysis of a compound such as 5-
Bromo-2-nitrobenzaldehyde is depicted below. This workflow ensures a systematic approach
to structural elucidation and confirmation.

General Workflow for Spectroscopic Analysis

Sample Preparation

Solid Sample
(5-Bromo-2-nitrobenzaldehyde)

:

Dissolve in Prepare Solid Sample Vaporize &
Deuterated Solvent (e.g., KBr pellet or ATR) lonize
Spectroscopic Analysis
y y y
NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H, 13C) (FTIR) (e.g., GC-MS)

Data Processing % Interpretation

Y Y
Process NMR Data Analyze IR Spectrum Analyze Mass Spectrum
(Chemical Shifts, Coupling) (Functional Groups) (Fragmentation Pattern)

Structural Elucidation

Confirm Chemical Structure

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-nitrobenzaldehyde for *H
NMR (or 20-30 mg for 3C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean vial.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the
solution height is adequate for the instrument's detector (typically around 4-5 cm).

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it
within the magnet.

Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The
magnetic field is then shimmed to optimize homogeneity. Standard pulse programs are used
to acquire the *H and 13C spectra.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and
baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

For a solid sample like 5-Bromo-2-nitrobenzaldehyde, the Attenuated Total Reflectance

(ATR) or KBr pellet methods are commonly employed.

ATR Method:

o

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

(¢]

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

[¢]

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure
good contact between the sample and the crystal.

[¢]

Data Acquisition: Collect the sample spectrum. The typical range is 4000-400 cm~1.
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o KBr Pellet Method:

o Mixing: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic
grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is
obtained.

o Pellet Formation: Transfer the powder to a pellet die and apply high pressure (several
tons) using a hydraulic press to form a transparent or translucent pellet.

o Data Acquisition: Place the pellet in a sample holder within the FTIR spectrometer and
record the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

o Sample Preparation: Prepare a dilute solution of 5-Bromo-2-nitrobenzaldehyde (e.g., 0.1-1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

e GC Conditions:
o Injector: A split/splitless injector is typically used, with an injection volume of 1 pL.
o Carrier Gas: Helium is used at a constant flow rate.
o Column: A non-polar capillary column (e.g., HP-5ms) is suitable for separating the analyte.

o Oven Program: A temperature gradient is programmed to ensure good separation and
peak shape (e.g., initial temperature of 70°C, ramped to 280°C).

e MS Conditions:
o lonization: Electron lonization (EIl) at a standard energy of 70 eV is used.
o Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-350).

o Data Acquisition: The system acquires data after a solvent delay to protect the filament.
The total ion chromatogram (TIC) and the mass spectrum for the peak of interest are
recorded.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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